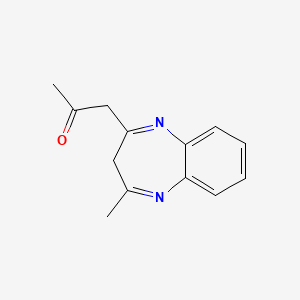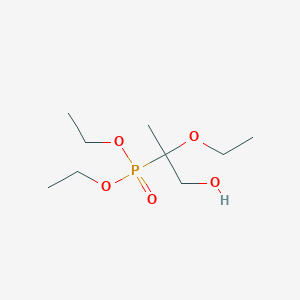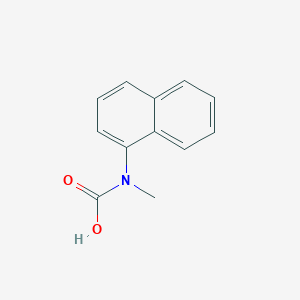
Methyl(naphthalen-1-yl)carbamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl(naphthalen-1-yl)carbamic acid, also known as 1-naphthyl N-methylcarbamate, is an organic compound that belongs to the class of naphthalene derivatives. These compounds are characterized by the presence of two fused benzene rings, which confer unique chemical and biological properties. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl(naphthalen-1-yl)carbamic acid typically involves the reaction of 1-naphthylamine with methyl isocyanate. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
1-naphthylamine+methyl isocyanate→methyl(naphthalen-1-yl)carbamic acid
The reaction is usually conducted in an inert solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at a temperature range of 0-25°C. The reaction mixture is stirred for several hours until the completion of the reaction, which is monitored using thin-layer chromatography (TLC) .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems for precise control of reaction parameters .
Análisis De Reacciones Químicas
Types of Reactions
Methyl(naphthalen-1-yl)carbamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: 1-naphthylamine.
Substitution: Nitro, sulfonyl, and halogenated naphthalene derivatives.
Aplicaciones Científicas De Investigación
Methyl(naphthalen-1-yl)carbamic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Employed in studies related to enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pesticides, dyes, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of methyl(naphthalen-1-yl)carbamic acid involves its interaction with specific molecular targets. For instance, in biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This interaction disrupts the normal function of the enzyme, leading to various biological effects. The compound may also interact with cellular membranes and proteins, affecting their structure and function .
Comparación Con Compuestos Similares
Similar Compounds
- 1-naphthyl N-methylcarbamate
- 1-naphthalenol, methylcarbamate
- Naphthalene derivatives such as nafacillin, naftifine, tolnaftate, and terbinafine .
Uniqueness
Methyl(naphthalen-1-yl)carbamic acid is unique due to its specific structural features and the presence of both naphthalene and carbamate moieties. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications. Compared to other naphthalene derivatives, it exhibits unique properties such as higher stability and specific enzyme inhibition capabilities .
Propiedades
Número CAS |
87980-66-3 |
|---|---|
Fórmula molecular |
C12H11NO2 |
Peso molecular |
201.22 g/mol |
Nombre IUPAC |
methyl(naphthalen-1-yl)carbamic acid |
InChI |
InChI=1S/C12H11NO2/c1-13(12(14)15)11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3,(H,14,15) |
Clave InChI |
QWNADYWYMJGNAC-UHFFFAOYSA-N |
SMILES canónico |
CN(C1=CC=CC2=CC=CC=C21)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


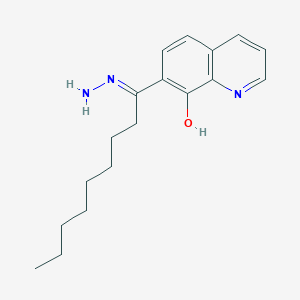
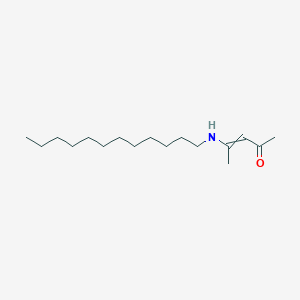
![4-Methylidenespiro[4.7]dodecan-1-one](/img/structure/B14385436.png)

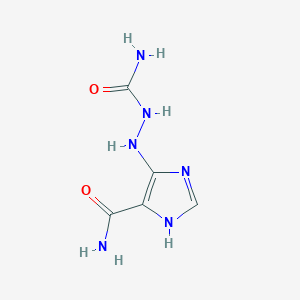

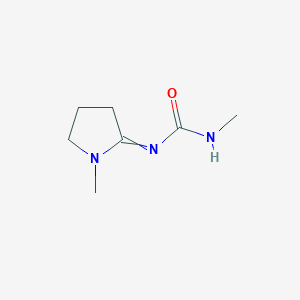

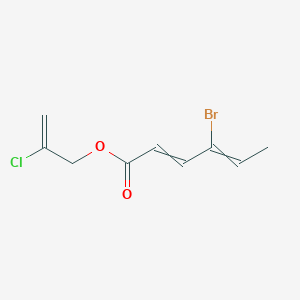
![6-Bromo-2-methyl-3-[4-(4-methylphenoxy)phenyl]quinazolin-4(3H)-one](/img/structure/B14385494.png)
![ethyl N-[4-(1,3-oxathiolan-2-yl)phenyl]carbamate](/img/structure/B14385499.png)
